molecular formula C11H7ClN2O2 B1494405 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 80550-76-1

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1494405
CAS No.: 80550-76-1
M. Wt: 234.64 g/mol
InChI Key: UTFOEOBMLILAKL-UHFFFAOYSA-N
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Description

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The benzofuro[3,2-d]pyrimidine core is a privileged structure in the design of biologically active compounds, with related analogs serving as key intermediates for the synthesis of molecules that exhibit potent pharmacological activities . The presence of the reactive chloromethyl group at the 2-position is a critical structural feature, as it provides a handle for further synthetic elaboration via nucleophilic substitution reactions. This allows researchers to efficiently generate diverse chemical libraries by introducing various pharmacologically relevant substituents, such as morpholine or piperazine groups, which are known to enhance binding affinity and optimize drug-like properties . Such structure-activity relationship (SAR) studies are fundamental in the development of new therapeutic agents. Compounds based on the fused benzofuropyrimidine architecture have been explored as potential inhibitors of key biological targets, including protein kinases, which are implicated in various disease pathways . Consequently, this reagent is primarily valued as a building block for the synthesis of novel molecules for high-throughput screening, lead optimization, and the investigation of new mechanisms of action in oncology and other therapeutic areas.

Properties

IUPAC Name

2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOEOBMLILAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406232
Record name 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80550-76-1
Record name 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Preparation Methods

Synthetic Routes and Key Reactions

Cyclization to Form the Benzofuro[3,2-d]pyrimidin-4(3H)-one Core

The core structure is typically synthesized via intramolecular cyclization involving appropriate precursors such as amino-substituted benzofuran derivatives and carbonyl-containing reagents. This step forms the fused heterocyclic system essential for the target compound.

  • For example, treatment of suitable aminobenzofuran carboxamides with urea or urea derivatives under heating conditions (e.g., 180 °C for 1 hour) facilitates cyclization to yield the benzofuro[3,2-d]pyrimidin-4(3H)-one core.

Introduction of the Chloromethyl Group at Position 2

The chloromethyl substituent is introduced via a cyclization reaction involving 2-chloroacetyl chloride. This reagent reacts with the amino group of the precursor in a substitution followed by intramolecular elimination, resulting in the formation of the 2-(chloromethyl) substituent on the pyrimidinone ring.

  • The reaction is typically conducted in cold acetonitrile to control the reaction rate and selectivity, yielding 2-(chloromethyl)-pyridothienopyrimidin-4(3H)-one derivatives with good efficiency.

Detailed Reaction Conditions and Mechanistic Insights

Step Reagents/Conditions Mechanism/Notes Yield/Outcome
Cyclization to pyrimidinone Heating aminobenzofuran carboxamides with urea at 180 °C for 1 h Intramolecular cyclization forming fused heterocycle High yield; core structure formed
Chloromethyl introduction 2-chloroacetyl chloride in cold acetonitrile Nucleophilic substitution and intramolecular elimination Good yield; selective chloromethylation
  • The cyclization step is crucial to establish the fused benzofuro-pyrimidinone framework, which is confirmed by IR bands corresponding to NH and C=O groups in the region 3394–3112 cm⁻¹ and 1728–1640 cm⁻¹ respectively.

  • The chloromethyl group introduction is evidenced by the appearance of a characteristic C-Cl absorption band around 772–776 cm⁻¹ in IR spectra, confirming successful substitution.

Spectroscopic Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy:

    • NH stretching bands at ~3440–3387 cm⁻¹.
    • Carbonyl (C=O) stretching bands at ~1669–1655 cm⁻¹.
    • C-Cl stretching at ~772–776 cm⁻¹ confirms chloromethyl group presence.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H-NMR shows singlet signals for methylene protons (-NCH₂-) in the range δ 3.29–4.66 ppm, characteristic of the chloromethyl group attached to the nitrogen of the pyrimidinone ring.
    • Disappearance of NH signals after chloromethylation confirms substitution at the amino site.
    • ^13C-NMR signals for chloromethyl carbon appear in the expected chemical shift region consistent with literature.

Additional Functionalization and Derivatization (Contextual)

While the primary focus is on the preparation of the chloromethyl derivative, subsequent functionalization can be performed by nucleophilic substitution of the chloromethyl group with various amines to yield morpholinomethyl or piperazinylmethyl derivatives, expanding the compound's chemical diversity and biological potential. These transformations typically occur under reflux in polar aprotic solvents with base catalysts.

Summary of Preparation Methodology

Stage Description Key Reagents/Conditions Analytical Confirmation
Formation of benzofuro-pyrimidinone core Cyclization of aminobenzofuran carboxamides with urea Heat at 180 °C, 1 hour IR (NH, C=O bands), NMR
Chloromethyl substitution Reaction with 2-chloroacetyl chloride in acetonitrile Cold conditions, substitution & elimination IR (C-Cl band), ^1H-NMR (methylene singlet)

Research Findings and Practical Considerations

  • The preparation method involving 2-chloroacetyl chloride provides a straightforward and efficient route to the 2-(chloromethyl) substituted benzofuro[3,2-d]pyrimidin-4(3H)-one, with good yields and purity.

  • The reaction conditions are mild enough to preserve the integrity of the fused heterocyclic system while allowing selective functionalization at position 2.

  • Spectroscopic data consistently support the formation of the target compound, allowing confident structural assignment.

  • This synthetic approach is adaptable for further derivatization, enabling the design of analogues with potential biological activities such as antimicrobial or anticancer properties, as demonstrated in related fused pyrimidine systems.

Chemical Reactions Analysis

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium tert-butoxide, N,N-dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has been studied for its potential as an antitumor agent . It exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), leading to reduced cell viability and apoptosis induction.

Mechanism of Action :

  • The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By inhibiting CDKs, it disrupts the proliferation of cancer cells.

Antitubercular Activity

Research indicates that derivatives of this compound may possess antitubercular properties, making it a candidate for further development in the treatment of tuberculosis.

Organic Electronics

In the field of organic electronics, 2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is utilized as an electron transport material in phosphorescent organic light-emitting diodes (PhOLEDs). Its incorporation enhances the external quantum efficiency and reduces efficiency roll-off in blue phosphorescent devices.

Material Science

The compound is investigated for its high triplet energy levels, which are advantageous in developing advanced materials for electronic applications.

Case Studies

StudyFocusFindings
Study on CDK InhibitionCancer TreatmentDemonstrated that 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one effectively inhibits CDK activity, leading to reduced tumor growth in vitro.
Antitubercular Activity AssessmentTuberculosisFound promising results against Mycobacterium tuberculosis in preliminary assays, warranting further investigation into its therapeutic potential.
PhOLED Efficiency StudyOrganic ElectronicsShowed that devices incorporating this compound achieved higher efficiencies compared to traditional materials, confirming its utility in next-generation displays.

Comparison with Similar Compounds

Benzofuropyrimidinones vs. Thienopyrimidinones

Replacing the benzofuran oxygen with sulfur yields thieno[3,2-d]pyrimidinones, altering electronic and solubility properties. For example:

  • 2-(tert-Butylamino)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o): Exhibits a high melting point (289–291°C) due to strong hydrogen bonding from the tert-butylamino and piperazinyl groups .
  • Benzofuro[3,2-d]pyrimidin-4-amine : A benzofuro analog with a melting point of 144–145°C, lower than sulfur-containing analogs, reflecting reduced polarity .

Key Difference: Thienopyrimidinones generally exhibit higher thermal stability and altered π-stacking interactions due to sulfur’s polarizability .

Substituent Variations

Chloromethyl vs. Aryl/Alkyl Substituents

  • 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one: The propynyloxy group introduces alkyne reactivity for click chemistry, while phenyl enhances hydrophobicity. The planar benzofuropyrimidinone core aids in target binding .

Key Difference : Chloromethyl groups offer nucleophilic substitution sites, whereas aryl/alkoxy groups modulate lipophilicity and target selectivity.

Functional Group Additions

Amino vs. Methoxy Substituents

  • 6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p): The amino group enhances solubility and hydrogen-bonding capacity (melting point 259–261°C) .
  • 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a): Methoxy groups improve membrane permeability but reduce polarity (melting point 241–243°C) .

Key Difference: Amino groups favor aqueous solubility and target interaction, while methoxy groups enhance lipophilicity for blood-brain barrier penetration.

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight Key Properties
2-(Chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuropyrimidinone 2-CH2Cl Not reported ~234.6 (calc.) Reactive electrophilic site
4o (Thienopyrimidinone) Thienopyrimidinone 2-tert-butylamino, 6-piperazinyl 289–291 400.4 Kinase inhibition
12a (Thienopyrimidinone) Thienopyrimidinone 2,6-bis(3-methoxyphenyl) 241–243 406.5 High lipophilicity
3-Phenyl-2-(prop-2-ynyloxy)-benzofuropyrimidinone Benzofuropyrimidinone 3-phenyl, 2-propynyloxy Not reported 316.3 Click chemistry utility
8-Bromo-2-(2-chlorophenyl)-benzofuropyrimidinone Benzofuropyrimidinone 8-Br, 2-Cl-phenyl Not reported 368.6 Antimicrobial activity

Biological Activity

2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzofuro[3,2-d]pyrimidine family and is characterized by a chloromethyl group that enhances its reactivity and biological interactions.

PropertyValue
Molecular Formula C₁₁H₇ClN₂O₂
Molecular Weight 234.64 g/mol
Density 1.59 g/cm³
Boiling Point 405.4 °C
Melting Point 258 °C (decomp)
CAS Number 80550-76-1

The biological activity of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is primarily linked to its interaction with various biological targets:

  • Epidermal Growth Factor Receptor (EGFR) : Similar compounds have been reported to inhibit EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival.
  • DNA Damage Repair Pathway : The compound may inhibit PARP-1, an enzyme involved in DNA repair, thereby enhancing the efficacy of certain chemotherapeutic agents in cancer treatment.

Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential for evaluating its bioavailability. Preliminary studies suggest that it exhibits favorable pharmacokinetic properties, which enhance its potential as a therapeutic agent.

Dosage Effects in Animal Models

Research has demonstrated that varying doses of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can lead to significant differences in biological outcomes:

  • Low to Moderate Doses : These doses have shown effectiveness in inhibiting tumor growth with minimal toxicity.
  • High Doses : Higher concentrations may lead to adverse effects, necessitating careful dose optimization in therapeutic applications.

Tumor Inhibition Studies

Recent studies have focused on the antitumor properties of this compound. In vitro experiments indicated that it effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For instance:

  • In a study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell proliferation.
  • Another study highlighted its synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy against resistant cancer types.

Toxicological Assessments

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also poses certain risks:

  • Acute Toxicity : It has been classified as harmful if swallowed and can cause skin irritation. These findings underscore the importance of safety evaluations before clinical applications .
  • Chronic Toxicity : Long-term studies are necessary to fully understand the implications of prolonged exposure to this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step heterocyclic ring formation . A common strategy uses aza-Wittig reactions to construct the benzofuropyrimidinone core, followed by chloromethylation. For example, heterocyclic precursors are reacted with phosphoryl chloride (POCl₃) or other chlorinating agents under reflux in toluene or dichloromethane, with triethylamine (Et₃N) as a base to drive the reaction . Optimization focuses on controlling temperature (80–140°C), solvent polarity, and stoichiometry to minimize by-products like over-chlorinated derivatives.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) is essential for confirming the chloromethyl group’s position and assessing aromaticity in the fused ring system. X-ray crystallography (e.g., using SHELX software ) resolves 3D conformation, hydrogen-bonding networks, and π-π stacking interactions. For example, studies on analogous benzofuropyrimidinones reveal dihedral angles of ~87.5° between the pyrimidinone and substituent phenyl rings, influencing reactivity . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches .

Q. What biological activities are associated with this compound’s structural analogs?

  • Benzofuropyrimidinone derivatives exhibit analgesic, antiviral, and anti-inflammatory properties due to their ability to inhibit enzymes like phosphodiesterases (PDEs) or interact with signaling pathways . For instance, thieno[3,2-d]pyrimidin-4(3H)-one analogs show nanomolar potency against PDE7, attributed to the chloromethyl group’s electronic effects enhancing target binding .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms for chloromethylation?

  • Discrepancies in reaction pathways (e.g., radical vs. electrophilic substitution) are addressed by comparing experimental bond lengths and angles from X-ray structures. For example, in 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, the C-Cl bond length (~1.73 Å) and tetrahedral geometry at the methyl carbon confirm electrophilic substitution rather than radical pathways . Computational modeling (DFT) further validates intermediates’ stability .

Q. What strategies improve yield in multi-step syntheses of benzofuropyrimidinones?

  • Key steps include protecting-group chemistry (e.g., tert-butyl or methoxyethyl groups) to prevent side reactions and catalytic hydrogenation for nitro-to-amine reductions (e.g., using Fe/acetic acid at 60–80°C) . Chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (isopropanol) purify intermediates. Yields increase from ~20% to 70% by optimizing stoichiometry and avoiding POCl₃ excess .

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in enzyme inhibition?

  • The chloromethyl moiety enhances lipophilicity and electron-withdrawing effects , improving target binding. In PDE7 inhibitors, this group increases IC₅₀ values by stabilizing interactions with hydrophobic enzyme pockets. However, steric hindrance from bulky substituents (e.g., cyclopentylamino groups) can reduce activity, emphasizing the need for molecular docking studies to balance electronic and spatial effects .

Q. What challenges arise in resolving π-π stacking interactions in crystallographic studies?

  • Overlapping electron densities in fused-ring systems complicate refinement. Using high-resolution synchrotron data (e.g., λ = 0.7 Å) and SHELXL’s twin refinement tools improves accuracy. For example, studies on 3,3′-(1,4-phenylene)bis-benzofuropyrimidinone derivatives reveal interplanar distances of ~3.5 Å between stacked rings, confirmed via Hirshfeld surface analysis .

Methodological Tables

Table 1. Key Crystallographic Parameters for Analogous Compounds

CompoundSpace GroupDihedral Angle (°)C-Cl Bond Length (Å)Reference
2-(Hydroxyethylamino)-3-phenyl derivativeP2₁/n87.51.73
3,3′-(1,4-Phenylene)bis derivativeP2₁/n89.21.75

Table 2. Optimization of Chlorination Conditions

ReagentSolventTemperature (°C)Yield (%)By-Products
POCl₃Toluene10065Over-chlorinated
SOCl₂CH₂Cl₂4045Sulfur impurities

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

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